

In-Depth Technical Guide to Fmoc-N-(3-Bocaminopropyl)-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-N-(3-Boc-aminopropyl)-Gly-	
	ОН	
Cat. No.:	B119123	Get Quote

CAS Number: 143192-31-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH**, a key building block in modern peptide and medicinal chemistry. The document details its chemical properties, applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a bifunctional molecule featuring two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This unique structural arrangement makes it a valuable reagent for introducing a primary amine functionality into a peptide backbone for subsequent modification or for the synthesis of peptide analogs like peptide nucleic acids (PNAs).

A summary of its key quantitative data is presented in the table below.

Property	Value
CAS Number	143192-31-8[2][3]
Molecular Formula	C25H30N2O6[2]
Molecular Weight	454.52 g/mol [2]
Purity	≥97%[2]
Appearance	White crystalline powder
Storage Temperature	2-8°C[1]

Applications in Research and Drug Development

The primary application of **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** lies in its utility as a versatile building block and linker in the synthesis of modified peptides and peptide mimetics.

- Peptide Nucleic Acid (PNA) Synthesis: This molecule serves as a fundamental component in the synthesis of PNA monomers.[4] PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, exhibiting strong and specific binding to nucleic acids, making them promising candidates for antisense therapies and genetic diagnostics.[4]
- Bioconjugation and Linker Chemistry: The orthogonally protected amine groups allow for the stepwise introduction of functional moieties. After incorporation into a peptide chain via the carboxylic acid and subsequent removal of the Fmoc group, the Boc-protected primary amine on the propyl side chain can be deprotected to attach various molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains to enhance therapeutic properties.[1]
- Peptoid and N-substituted Glycine Oligomer Synthesis: As an N-substituted glycine derivative, this compound is a valuable monomer for the synthesis of peptoids. Peptoids are a class of peptide mimetics that are resistant to proteolytic degradation, a significant advantage in drug development.[5]

Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based SPPS chemistry.

Materials:

- Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
- Peptide-resin with a free N-terminus
- N,N-Dimethylformamide (DMF)
- Coupling reagent (e.g., HATU, HBTU/HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- 20% Piperidine in DMF (for Fmoc deprotection)
- Dichloromethane (DCM)
- · Ninhydrin test kit

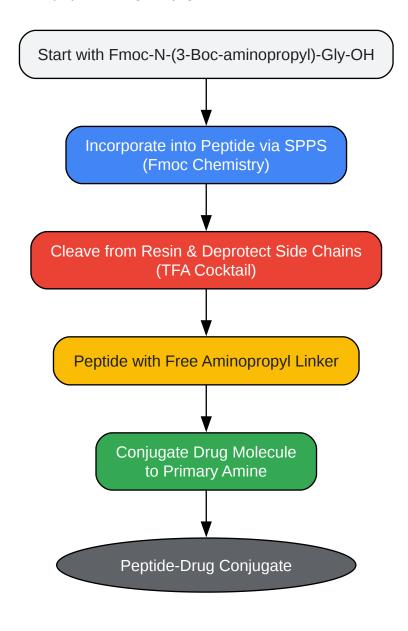
Protocol:

- · Resin Swelling and Deprotection:
 - Swell the peptide-resin in DMF for 30-60 minutes.
 - Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
- Activation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH:
 - In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-N-(3-Boc-aminopropyl) Gly-OH and 3-5 equivalents of a coupling reagent (e.g., HATU) in DMF.

- Add 6-10 equivalents of DIPEA to the activation mixture.
- Allow the mixture to pre-activate for 1-5 minutes.
- Coupling Reaction:
 - Add the activated amino acid solution to the swelled and deprotected peptide-resin.
 - Agitate the mixture at room temperature for 1-4 hours under an inert atmosphere.
 - Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.
 A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
- Washing:
 - After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
- Chain Elongation:
 - The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection of the Boc Group:
 - Once the peptide synthesis is complete, the peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).
 - This step will also remove the Boc protecting group from the aminopropyl side chain, exposing the primary amine for further modification if desired.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the incorporation of **Fmoc-N-(3-Boc-aminopropyl)-Gly-OH** into a growing peptide chain during solid-phase peptide synthesis.



Click to download full resolution via product page

Caption: General workflow for a single coupling cycle in SPPS.

The subsequent diagram illustrates the logical relationship of how this bifunctional linker can be used in the synthesis of a peptide-drug conjugate.

Click to download full resolution via product page

Caption: Workflow for creating a peptide-drug conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Fmoc-N-(3-Boc-aminopropyl)-Gly-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119123#fmoc-n-3-boc-aminopropyl-gly-oh-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com